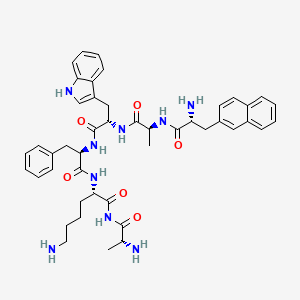

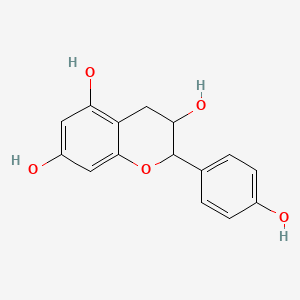

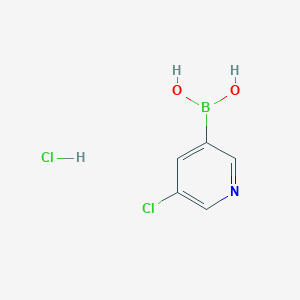

![molecular formula C34H36F3NO13 B13402676 [2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate](/img/structure/B13402676.png)

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Valrubicin, known chemically as N-trifluoroacetyladriamycin-14-valerate, is a chemotherapy drug primarily used to treat bladder cancer. It is a semisynthetic analog of the anthracycline doxorubicin and is administered by infusion directly into the bladder . Valrubicin was initially launched under the trade name Valstar in the United States in 1999 for intravesical therapy of Bacille Calmette-Guérin (BCG)-refractory carcinoma in situ of the urinary bladder .

Preparation Methods

Valrubicin is synthesized through a semisynthetic route involving the modification of doxorubicin. The process includes the trifluoroacetylation of doxorubicin to produce N-trifluoroacetyladriamycin-14-valerate . Industrial production methods involve the use of lipase–Pluronic conjugates, which provide high activity, stability, selectivity, and reusability under mild conditions (50°C, 6–8 hours), resulting in an overall yield of 82% and a purity of 98% .

Chemical Reactions Analysis

Valrubicin undergoes various chemical reactions, including:

Reduction: The reduction of valrubicin can lead to the formation of reduced anthracycline derivatives.

Substitution: Valrubicin can undergo substitution reactions, particularly involving its trifluoroacetyl group.

Common reagents and conditions used in these reactions include organic solvents like methylene chloride, ethanol, methanol, and acetone . Major products formed from these reactions are primarily the metabolites mentioned above.

Scientific Research Applications

Valrubicin has a wide range of scientific research applications:

Chemistry: Valrubicin’s unique chemical structure and reactivity make it a subject of interest in synthetic organic chemistry.

Medicine: Valrubicin is primarily used in the treatment of BCG-resistant bladder carcinoma.

Mechanism of Action

Valrubicin exerts its effects by penetrating cells and intercalating into DNA. This inhibits the incorporation of nucleosides into nucleic acids, causing extensive chromosomal damage and arresting the cell cycle in the G2 phase . Valrubicin’s primary molecular targets are nucleic acids, and it interferes with the normal DNA breaking-resealing action of DNA topoisomerase II .

Comparison with Similar Compounds

Valrubicin is compared with other anthracyclines like doxorubicin and epirubicin. While all these compounds share a similar mechanism of action, valrubicin is unique due to its trifluoroacetyl group, which enhances its lipophilicity and allows for intravesical administration . This modification also reduces systemic toxicity, making valrubicin a safer option for bladder cancer treatment .

Similar Compounds

Doxorubicin: An anthracycline used in various cancer treatments.

Epirubicin: Another anthracycline with a similar mechanism of action but different pharmacokinetic properties.

Valrubicin’s unique chemical modifications and targeted application make it a valuable compound in cancer therapy, particularly for bladder cancer.

Properties

Molecular Formula |

C34H36F3NO13 |

|---|---|

Molecular Weight |

723.6 g/mol |

IUPAC Name |

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate |

InChI |

InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14-,17-,19-,22?,27+,33-/m0/s1 |

InChI Key |

ZOCKGBMQLCSHFP-WWJJURRESA-N |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

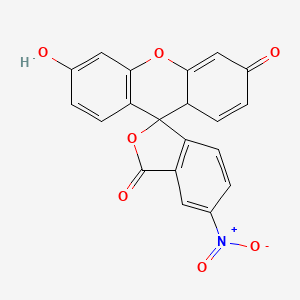

![[1-(4-fluorophenyl)-6-(1-methylpyrazol-4-yl)sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-[4-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B13402594.png)

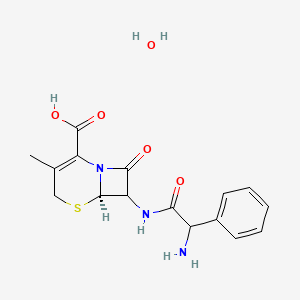

![1-[3-[4-Amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclobutyl(methyl)amino]but-2-en-1-one;1-[3-[4-amino-3-[4-(3-fluorophenoxy)phenyl]pyrazolo[3,4-d]pyrimidin-1-yl]pyrrolidin-1-yl]-4-[cyclopropyl(methyl)amino]but-2-en-1-one](/img/structure/B13402639.png)

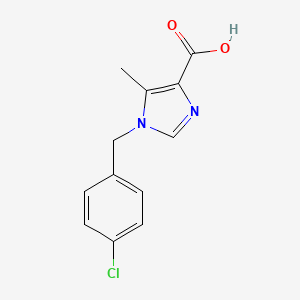

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13402648.png)

![(R)-1-[(R)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl]ethyldi(3,5-xylyl)phosphine](/img/structure/B13402663.png)